Tetradecaneperoxoic acid tert-butyl ester
Overview
Description
Tetradecaneperoxoic acid tert-butyl ester is an organic compound with the molecular formula C₁₈H₃₆O₃ and a molecular weight of 300.4766 g/mol It is a peroxy acid ester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecaneperoxoic acid tert-butyl ester typically involves the reaction of tetradecaneperoxoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the stability of the peroxide group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in reactors designed to handle peroxides safely. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tetradecaneperoxoic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Although less common, the compound can be reduced under specific conditions to break the peroxide bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: The major products are often oxidized hydrocarbons or alcohols.
Reduction: The products include alcohols and alkanes.
Substitution: The products are typically new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tetradecaneperoxoic acid tert-butyl ester has several applications in scientific research:
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of tetradecaneperoxoic acid tert-butyl ester primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. In polymerization, the compound acts as a radical initiator, generating free radicals that propagate the polymerization process .
Comparison with Similar Compounds
- Meta-chloroperbenzoic acid
- Peracetic acid
- Trifluoroacetic peracid
- Phthaloyl peroxide
- Tert-butyl peroxybenzoate
Comparison: Tetradecaneperoxoic acid tert-butyl ester is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain peroxy acids. This makes it particularly useful in applications requiring specific hydrophobic interactions or gradual release of ROS .
Properties
IUPAC Name |
tert-butyl tetradecaneperoxoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-21-18(2,3)4/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKRUZRNXAHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OOC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208428 | |
Record name | Tetradecaneperoxoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59710-71-3 | |
Record name | Tetradecaneperoxoic acid tert-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059710713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecaneperoxoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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